molecular formula C20H18ClN3O3S B2451702 N-(2-chlorobenzyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 900007-00-3

N-(2-chlorobenzyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2451702
CAS No.: 900007-00-3
M. Wt: 415.89
InChI Key: FMRRUDNJNLXZDF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
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Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-27-17-9-5-4-8-16(17)24-11-10-22-19(20(24)26)28-13-18(25)23-12-14-6-2-3-7-15(14)21/h2-11H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRRUDNJNLXZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C22H22ClN3O3S

Molecular Weight: 459.0 g/mol

CAS Number: 1795084-82-0

The compound features a thiazole core, which is known for its diverse biological activities. The presence of chlorine and methoxy groups enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in key signaling pathways. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity: Initial research indicates that this compound can inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties: The compound has demonstrated efficacy against certain bacterial strains.

Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerColon Cancer Cell Line0.69
AnticancerMelanoma Cell Line0.48
AnticancerOvarian Cancer Cell Line0.25
AntimicrobialStaphylococcus aureus12.5

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). The results indicated that the compound exhibited significant cytotoxicity, particularly against colon and ovarian cancer cell lines, with IC50 values ranging from 0.25 to 0.69 µM, suggesting strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus. The results showed an IC50 value of 12.5 µM, indicating moderate antibacterial activity. This suggests that the compound may be useful in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and reaction optimizations for N-(2-chlorobenzyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyrazine core followed by thioether linkage and benzyl substitution. Key steps include:

  • Step 1 : Condensation of 2-methoxyphenyl derivatives with pyrazine precursors under alkaline conditions to form the 3-oxo-3,4-dihydropyrazine intermediate .
  • Step 2 : Thiolation using thioglycolic acid derivatives to introduce the thioacetamide moiety, often requiring anhydrous solvents like dimethylformamide (DMF) .
  • Optimization : Reaction temperatures (60–80°C), solvent polarity, and catalyst selection (e.g., triethylamine) significantly impact yield and purity. Monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry, particularly for the dihydropyrazine ring and chlorobenzyl group .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹ for the acetamide, S–C at ~650 cm⁻¹) .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Assays : Broth microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC50 values, with structural analogs showing sub-µM activity .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify potential targets .

Advanced Research Questions

Q. How can reaction pathways be optimized to enhance yield and minimize by-products?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane reduces side reactions during acylation .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) accelerate thioether formation .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) prevents thermal degradation of the dihydropyrazine core .
  • By-Product Analysis : LC-MS identifies impurities (e.g., over-oxidized thiols), guiding recrystallization protocols using ethanol/water mixtures .

Q. What strategies are employed to identify molecular targets and mechanisms of action?

  • Methodological Answer :

  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to kinases (e.g., EGFR) or DNA topoisomerases .
  • Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads isolate protein targets from cell lysates, followed by SDS-PAGE and LC-MS/MS identification .
  • Transcriptomic Profiling : RNA-seq of treated vs. untreated cells highlights differentially expressed pathways (e.g., apoptosis-related genes like BAX/BCL-2) .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., A549, HepG2) to confirm activity trends .
  • Redox Stability Testing : Evaluate compound stability under assay conditions (pH 7.4, 37°C) using UV-Vis spectroscopy to rule out degradation artifacts .
  • Off-Target Screening : Counter-screening against unrelated enzymes (e.g., carbonic anhydrase) confirms specificity .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

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